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Introduction

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has well-

documented reinforcing properties and a potential for abuse.[1][2][3] Preclinical self-

administration studies are a cornerstone for investigating the abuse liability of substances like

ketamine, as well as for exploring the neurobiological mechanisms that underlie addiction and

for screening potential therapeutic interventions. The intravenous self-administration (IVSA)

paradigm is considered the gold standard for assessing the reinforcing effects of drugs in

animal models.[4][5] This is because it allows for voluntary drug intake, precise control over

reinforcement schedules, and accurate measurement of drug consumption patterns.[4][5]

These notes provide detailed protocols for establishing and conducting ketamine intravenous

self-administration studies in rats, a commonly used animal model. The protocols cover all

essential stages, from surgical preparation to complex behavioral assessments.

Experimental Protocols
Surgical Protocol: Intravenous Catheter Implantation
A successful self-administration study hinges on a patent and securely implanted intravenous

catheter. This protocol details the procedure for implanting a chronic indwelling catheter into the

right jugular vein of a rat.
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Materials:

Anesthetic: Isoflurane (5% for induction, 1-3% for maintenance)

Analgesic: Flunixin (2.5 mg/kg)

Antibiotic: Cefazolin (160 mg/kg)

Catheter: Medical-grade polyurethane or silicone tubing (e.g., MicroRenathane) attached to

a guide cannula (e.g., Plastics One)

Suture material (e.g., 4-0 silk)

Surgical tools: Scalpels, forceps, scissors, hemostats, needle holders

Heparinized saline (e.g., 30 U/mL)

Tissue adhesive

Procedure:

Anesthesia and Preparation: Anesthetize the rat with isoflurane. Once a stable plane of

anesthesia is reached, shave the surgical areas on the back (between the scapulae) and the

right ventral side of the neck.[6]

Incision: Make a small incision on the back to create a subcutaneous pocket for the cannula

base. Make a second small incision on the neck to expose the right jugular vein.

Catheter Tunneling: Subcutaneously tunnel the catheter from the back incision to the neck

incision using a trocar or hemostat.

Vein Isolation: Carefully dissect the connective tissue to isolate the jugular vein. Place two

loose silk sutures around the vein (one cranial, one caudal).

Catheter Insertion: Tighten the caudal suture to occlude blood flow. Make a small incision in

the vein between the two sutures. Gently insert the catheter into the vein, advancing it

towards the heart until the tip is estimated to be near the right atrium.
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Securing the Catheter: Tighten the cranial suture around the vein and the catheter to secure

it in place. Tie the caudal suture around the catheter as well for extra security.

Patency Check: Attach a syringe filled with heparinized saline to the catheter port. Gently

aspirate to check for blood return, confirming correct placement. Flush the catheter with a

small volume of heparinized saline to ensure it is clear.

Closing: Suture the neck incision. Secure the cannula base to the underlying muscle tissue

in the back using the attached mesh and suture. Close the back incision around the cannula

pedestal.

Post-Operative Care: Administer analgesic and antibiotic for at least three days post-surgery.

[7] Allow the animal to recover for a minimum of 4-7 days before starting behavioral

experiments. Flush the catheter daily with heparinized saline to maintain patency.[7]

Behavioral Protocol: Intravenous Self-Administration
Apparatus:

Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a

stimulus light above the active lever, and a syringe pump for drug infusion.[4]

The chamber is housed within a sound-attenuating cubicle.

A liquid swivel and tether system connects the animal's catheter to the syringe pump,

allowing for free movement.[8]

Procedure:

Phase 1: Acquisition (Training)

Habituation: Place the rat in the operant chamber for one or two sessions (e.g., 2 hours)

where lever presses have no consequence, allowing the animal to acclimate.

FR1 Schedule: Set the apparatus to a Fixed-Ratio 1 (FR1) schedule of reinforcement.[9] This

means that one press on the designated "active" lever results in a single intravenous infusion

of ketamine (e.g., 0.5 mg/kg/infusion).
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Infusion Parameters: The infusion should be delivered over a short period (e.g., 4-5 seconds)

and is paired with a cue, such as the illumination of the stimulus light.

Time-Out Period: Following each infusion, a "time-out" period (e.g., 20-40 seconds) is

initiated, during which the stimulus light remains on and further active lever presses do not

result in an infusion.[9][10] This helps prevent overdose.

Inactive Lever: Presses on the second "inactive" lever are recorded but have no

programmed consequences. This serves as a control for general motor activity.

Session Duration: Sessions typically last for 2 hours daily.

Acquisition Criterion: An animal is considered to have acquired self-administration when it

shows stable responding on the active lever and demonstrates a clear preference for the

active lever over the inactive lever (e.g., >80% of total presses on the active lever) for three

consecutive sessions.

Phase 2: Dose-Response Evaluation

Dose Variation: Once stable responding is established, the reinforcing efficacy of different

unit doses of ketamine is assessed. This can be done by varying the dose between sessions

or within a single session.

Inverted U-Shaped Curve: Typically, as the dose of ketamine increases, the rate of

responding also increases up to a certain point.[11][12] After this peak, further increases in

dose often lead to a decrease in response rates, resulting in an inverted U-shaped dose-

response curve.[11][12] This decrease at higher doses may be due to satiety or the drug's

motor-impairing effects.

Phase 3: Motivation and Relapse Models

Progressive-Ratio (PR) Schedule:

To measure the motivation to self-administer ketamine, a PR schedule is used.

In this schedule, the number of lever presses required to receive a single infusion

systematically increases after each earned infusion (e.g., 1, 2, 4, 6, 9, 12...).
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The session ends when the animal fails to earn an infusion within a set time limit (e.g., 1

hour).

The primary measure is the "breakpoint," which is the final ratio completed. A higher

breakpoint indicates a greater motivation to obtain the drug.

Extinction and Reinstatement:

Extinction: After stable self-administration is established, extinction sessions are

conducted. During these sessions, active lever presses no longer result in ketamine

infusion or the presentation of the associated cue light. Responding typically decreases

significantly over several sessions.

Reinstatement: Once responding is extinguished, tests for reinstatement (relapse) can be

performed. This models the propensity to relapse to drug-seeking behavior. Reinstatement

can be triggered by:

Drug-Primed: A non-contingent, experimenter-administered injection of a low dose of

ketamine.[9]

Cue-Induced: Presentation of the drug-associated cue (the stimulus light) following an

active lever press, but without drug delivery.[9]

Stress-Induced: Exposure to a mild stressor (e.g., intermittent footshock) prior to the

session.

Data Presentation
The following tables provide examples of quantitative data that can be expected from ketamine

self-administration studies.

Table 1: Representative Dose-Response Data for Ketamine Self-Administration under a Fixed-

Ratio 5 (FR5) Schedule
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Ketamine Dose
(mg/kg/infusion)

Mean Number of
Infusions (± SEM)

Mean Active Lever
Presses (± SEM)

Mean Inactive
Lever Presses (±
SEM)

0 (Saline) 3.1 ± 1.2 15.5 ± 6.0 8.2 ± 2.1

0.125 18.5 ± 4.3 92.5 ± 21.5 10.5 ± 3.3

0.25 35.2 ± 6.8 176.0 ± 34.0 12.1 ± 2.9

0.5 44.4 ± 5.2[13] 222.0 ± 26.0 14.3 ± 4.0

1.0 29.7 ± 5.1 148.5 ± 25.5 15.0 ± 3.8

Data are hypothetical but representative of typical findings, illustrating an inverted U-shaped

curve. A study showed that at a dose of 0.5 mg/kg, rats averaged 44.4 infusions per session.

[13]

Table 2: Example Breakpoint Values under a Progressive-Ratio Schedule

Drug and Dose (mg/kg/infusion) Mean Breakpoint (± SEM)

Saline 5 ± 1.5

Ketamine (0.25) 45 ± 8.0

Ketamine (0.5) 88 ± 12.5

Ketamine (1.0) 62 ± 10.1

Data are hypothetical, showing that the highest motivation (breakpoint) does not always

correspond to the highest dose.
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Caption: Workflow for a typical ketamine self-administration study.
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Neurobiological Signaling Pathway
Ketamine's reinforcing effects are complex, primarily involving the glutamate and dopamine

systems.[14] As an NMDA receptor antagonist, ketamine disinhibits downstream pathways,

leading to increased glutamate release, which in turn stimulates AMPA receptors.[15][16] This

glutamatergic surge is thought to enhance dopamine release in reward-related brain regions

like the nucleus accumbens (NAc), a key mechanism for its reinforcing properties.[1][15][17]
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Caption: Ketamine's impact on glutamate and dopamine pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols for Ketamine Self-
Administration Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673132#experimental-design-for-ketamine-self-
administration-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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